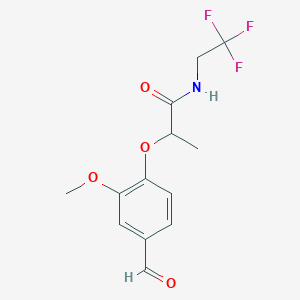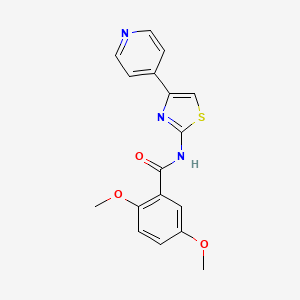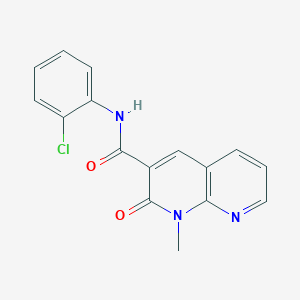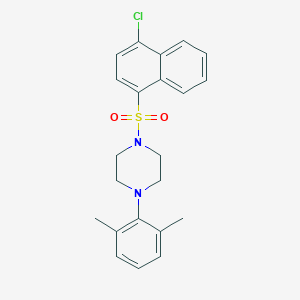
1-((4-Chloronaphthalen-1-yl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Chloronaphthalen-1-yl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine, commonly known as CNS 5161, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CNS 5161 belongs to the class of sulfonyl piperazines, which have been found to exhibit a wide range of biological activities. In
Mécanisme D'action
CNS 5161 acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This results in the suppression of excitatory neurotransmission and the reduction of anxiety and epileptic seizures. CNS 5161 also targets specific signaling pathways involved in cancer cell growth and survival, leading to the inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
CNS 5161 has been found to have various biochemical and physiological effects depending on the dosage and duration of treatment. In animal models, CNS 5161 has been shown to increase the levels of GABA in the brain, leading to the reduction of anxiety and epileptic seizures. CNS 5161 has also been found to have anxiolytic and antidepressant effects by modulating the activity of the serotonin and dopamine systems. In cancer cells, CNS 5161 has been shown to inhibit the activity of specific signaling pathways, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
CNS 5161 has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor and specific signaling pathways involved in cancer cell growth. However, CNS 5161 also has limitations, including its low solubility in water and the need for optimization of the synthesis and purification process to obtain high purity and yield.
Orientations Futures
There are several future directions for the research on CNS 5161, including the investigation of its potential therapeutic applications in other areas, such as pain management and addiction treatment. Further studies are also needed to optimize the synthesis and purification process of CNS 5161 and to develop more efficient methods for its delivery to the brain and cancer cells. The development of CNS 5161 analogs with improved pharmacokinetic properties and efficacy is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of CNS 5161 involves the reaction of 1-chloronaphthalene with piperazine in the presence of potassium carbonate, followed by the reaction of the resulting compound with 2,6-dimethylphenylsulfonyl chloride. The final product is obtained after purification through column chromatography. The purity and yield of CNS 5161 can be improved by modifying the reaction conditions and optimizing the purification process.
Applications De Recherche Scientifique
CNS 5161 has been studied for its potential therapeutic applications in various areas, including neurology, psychiatry, and oncology. In neurology, CNS 5161 has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and epilepsy. In psychiatry, CNS 5161 has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, CNS 5161 has been investigated for its potential to inhibit the growth of cancer cells by targeting specific signaling pathways.
Propriétés
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c1-16-6-5-7-17(2)22(16)24-12-14-25(15-13-24)28(26,27)21-11-10-20(23)18-8-3-4-9-19(18)21/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQOEANUXXEBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chloronaphthalen-1-yl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


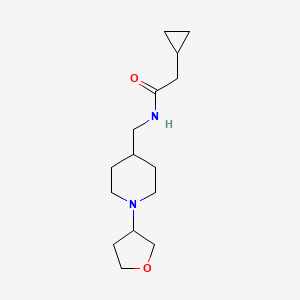
![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)
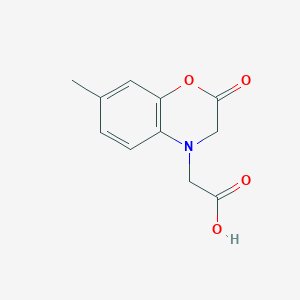
![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)
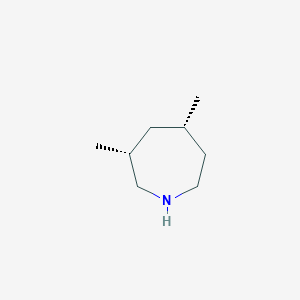
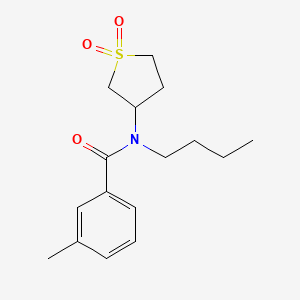
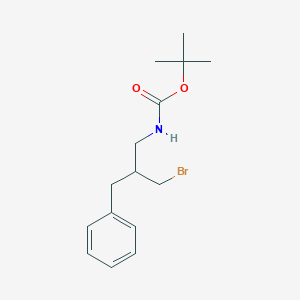
![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)
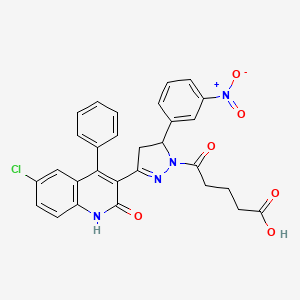
![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)
